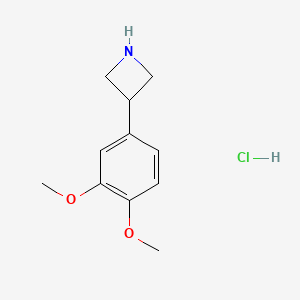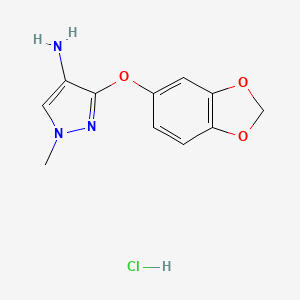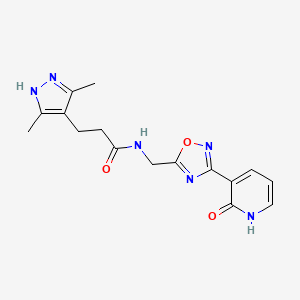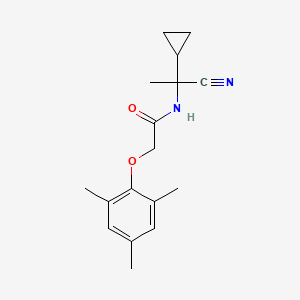
3-(3,4-Dimethoxyphenyl)azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3,4-Dimethoxyphenyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 2408964-51-0 . It has a molecular weight of 243.73 . The IUPAC name for this compound is 3-(3,4-dimethoxybenzyl)azetidine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17NO2.ClH/c1-14-11-4-3-9 (6-12 (11)15-2)5-10-7-13-8-10;/h3-4,6,10,13H,5,7-8H2,1-2H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
A study focusing on the acidolysis mechanism of β-O-4-type lignin model compounds revealed significant insights into the cleavage processes involving compounds with 3,4-dimethoxyphenyl groups. It was discovered that the presence of the γ-hydroxymethyl group in these compounds significantly alters the reaction mechanism, highlighting the importance of structural elements in the degradation of lignin models. This research has implications for understanding the chemical breakdown of lignin, a major component of plant biomass, which is crucial for developing efficient methods for converting biomass into valuable chemicals and energy sources (T. Yokoyama, 2015).
Gene Expression Regulation by Azacitidine Analogues
Another area of interest is the study of 5-Aza-2′-deoxycytidine (AzaD), a compound related to azetidine derivatives, which has shown varied effects on gene expression beyond its primary use in promoter demethylation. The complexity of its action suggests potential applications in modifying gene expression for therapeutic purposes, offering a broader understanding of how similar compounds might be used to influence cellular processes in a context-dependent manner (R. S. Seelan et al., 2018).
Therapeutic Potential Beyond Conventional Applications
While not directly related to 3-(3,4-Dimethoxyphenyl)azetidine hydrochloride, research into compounds with structural or functional similarities provides insights into potential therapeutic applications. For example, studies on MDMA (3,4-methylenedioxymethamphetamine) and its effects on psychotherapy for PTSD indicate the potential for substances affecting serotonin systems to have significant therapeutic benefits (B. Sessa et al., 2019). Similar mechanisms of action or therapeutic effects could be explored for azetidine derivatives in psychiatric or neurological disorders.
Aziridine Alkaloids in Drug Discovery
Aziridine alkaloids, with their natural occurrence and synthetic analogs, have shown a wide range of biological activities, including antitumor and antimicrobial effects. This emphasizes the role of aziridine-containing compounds in serving as prototypes for drug discovery, suggesting that azetidine derivatives like this compound could be explored for similar pharmacological potentials (Fyaz M. D. Ismail et al., 2009).
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on prevention, response, storage, and disposal in case of exposure .
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-4-3-8(5-11(10)14-2)9-6-12-7-9;/h3-5,9,12H,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHBBQALWLNPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2629392.png)
![4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2629393.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B2629396.png)

![N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2629398.png)


![(2-fluorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2629403.png)
![rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B2629405.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2629407.png)
![[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2629409.png)